n-Ethyl-2-hydroxy-5-nitronicotinamide
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Overview
Description
n-Ethyl-2-hydroxy-5-nitronicotinamide is a chemical compound with the molecular formula C8H9N3O4 It is a derivative of nicotinamide, which is known for its various biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-hydroxy-5-nitronicotinamide typically involves the nitration of nicotinamide derivatives followed by ethylation. One common method includes the reaction of 5-nitronicotinic acid with ethylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and ethylation processes, utilizing automated reactors and stringent quality control measures to ensure purity and consistency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-2-hydroxy-5-nitronicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different amides.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro, amino, and substituted derivatives of this compound, which can have distinct chemical and biological properties.
Scientific Research Applications
n-Ethyl-2-hydroxy-5-nitronicotinamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of n-Ethyl-2-hydroxy-5-nitronicotinamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in redox reactions and cellular signaling.
Pathways Involved: The compound may influence pathways related to oxidative stress, inflammation, and cellular metabolism
Comparison with Similar Compounds
Similar Compounds
5-Nitronicotinamide: A closely related compound with similar biological activities.
2-Methyl-5-nitronicotinamide: Another derivative with distinct chemical properties.
4-Methyl-5-nitronicotinamide: Known for its unique reactivity and applications.
Uniqueness
n-Ethyl-2-hydroxy-5-nitronicotinamide stands out due to its specific ethyl and hydroxyl substitutions, which confer unique chemical and biological properties. These modifications can enhance its solubility, reactivity, and potential therapeutic applications compared to its analogues.
Properties
Molecular Formula |
C8H9N3O4 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
N-ethyl-5-nitro-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O4/c1-2-9-7(12)6-3-5(11(14)15)4-10-8(6)13/h3-4H,2H2,1H3,(H,9,12)(H,10,13) |
InChI Key |
FLSYBSDUKWOPDN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CNC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
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